N,N'-Bis(4-methoxybenzylidene)-3,3'-dimethylbenzidine

Description

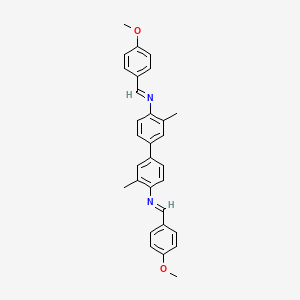

N,N'-Bis(4-methoxybenzylidene)-3,3'-dimethylbenzidine (C₃₀H₂₈N₂O₂) is a Schiff base derived from the condensation of 3,3'-dimethylbenzidine with 4-methoxybenzaldehyde. Its synthesis involves refluxing the reactants in toluene, followed by crystallization in ethyl acetate, yielding a crystalline structure stabilized by weak C–H···O hydrogen bonds and π-π interactions . The molecule features a biphenyl core with two methyl groups at the 3,3'-positions and two 4-methoxybenzylidene moieties. X-ray crystallography reveals that the aromatic rings of the biphenyl unit are inclined by 13.49°, while the dihedral angles between the biphenyl and methoxybenzylidene groups are approximately 50°, influencing its planar conformation and intermolecular interactions .

Properties

Molecular Formula |

C30H28N2O2 |

|---|---|

Molecular Weight |

448.6 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-N-[4-[4-[(4-methoxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine |

InChI |

InChI=1S/C30H28N2O2/c1-21-17-25(9-15-29(21)31-19-23-5-11-27(33-3)12-6-23)26-10-16-30(22(2)18-26)32-20-24-7-13-28(34-4)14-8-24/h5-20H,1-4H3 |

InChI Key |

QFJKAORJZKYRHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC=C(C=C3)OC)C)N=CC4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Stoichiometry

Procedure

-

Combine 3,3′-dimethylbenzidine and 4-methoxybenzaldehyde in toluene.

-

Reflux the mixture with stirring until completion (monitored via TLC or NMR).

-

Cool the reaction mixture to room temperature.

-

Filter the precipitated product and wash with methanol to remove unreacted aldehyde.

-

Recrystallize the crude product from ethyl acetate to yield pure crystals.

Alternative Methods and Modifications

Solvent Variations

Stoichiometric Adjustments

-

Excess Aldehyde : Increasing the aldehyde-to-amine ratio to 2.2:1 improves yield to ~60% by driving the equilibrium toward product formation.

Critical Analysis of Reaction Parameters

Temperature and Time

Purification Challenges

-

Recrystallization Solvents :

-

Chromatography : Silica gel column chromatography (hexane/ethyl acetate) resolves byproducts but is rarely needed.

Structural and Mechanistic Insights

Reaction Mechanism

Crystal Packing Effects

-

Intermolecular Interactions : Weak C–H⋯O hydrogen bonds between methoxy groups and aromatic protons stabilize the crystal lattice.

-

Torsional Angles : The biphenyl unit exhibits a twist of ~13.5°, minimizing steric hindrance between methyl substituents.

Comparative Data Table

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-METHOXYPHENYL)-N-{4’-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Oxidation: Formation of oxides and ketones.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (E)-1-(4-METHOXYPHENYL)-N-{4’-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its cytotoxic activity against certain cancer cell lines .

Medicine

The compound’s potential as an anticancer agent is being explored due to its ability to inhibit specific molecular targets involved in cancer cell proliferation . Further research is needed to fully understand its therapeutic potential and safety profile.

Industry

In the industrial sector, this compound is used in the development of advanced materials with specific properties, such as high thermal stability and electrical conductivity. These materials have applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of (E)-1-(4-METHOXYPHENYL)-N-{4’-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, its cytotoxic activity against cancer cells is believed to be due to its ability to inhibit specific enzymes involved in cell division .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzidine Derivatives

- Key Observations: Substituent Effects: Methyl groups (electron-donating) at the 3,3'-positions enhance metabolic activation and carcinogenicity compared to methoxy groups (electron-withdrawing) . Benzylidene Variations: 4-Methoxy groups in the title compound contribute to steric hindrance and hydrogen bonding, whereas chloro substituents in analogs like N,N′-Bis(4-chlorobenzylidene)-3,3′-dimethoxybenzidine favor halogen-mediated crystal packing .

Chemical Reactivity and Stability

- Reduction Behavior : Under reductive conditions, azo dyes (e.g., Direct Orange-31) degrade to release 3,3'-dimethylbenzidine, highlighting its role as a persistent environmental metabolite . In contrast, the title compound, being a Schiff base, is less prone to reductive cleavage but may hydrolyze under acidic conditions.

- Coordination Chemistry : The title compound and analogs like N,N'-Bis(2-hydroxyphenylazo)-3,3'-dimethylbenzidine form complexes with transition metals (Ni²⁺, Co²⁺, Cu²⁺), adopting distorted tetrahedral or octahedral geometries . Methoxy groups enhance ligand solubility and π-backbonding in metal complexes compared to chlorinated derivatives .

Toxicity and Carcinogenicity

Table 2: Carcinogenic Potency of Benzidine Congeners and Dyes

- Mechanistic Insights: 3,3'-Dimethylbenzidine exhibits higher carcinogenicity due to efficient metabolic activation via acetylation and hydroxylation, generating reactive intermediates that bind DNA . Methoxy groups in 3,3'-dimethoxybenzidine slow this process, reducing genotoxicity . Despite lacking direct mutagenicity in TA102, 3,3'-dimethylbenzidine induces oxidative stress and ROS-mediated DNA damage, contributing to carcinogenesis .

Environmental and Industrial Relevance

- Dye Degradation : Azo dyes metabolize to release benzidine congeners. For example, Direct Blue 15 degrades to 3,3'-dimethoxybenzidine, while Acid Red 114 releases 3,3'-dimethylbenzidine, with the latter posing greater environmental and health risks due to higher persistence and toxicity .

Biological Activity

N,N'-Bis(4-methoxybenzylidene)-3,3'-dimethylbenzidine (BMB) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

BMB is a Schiff base derived from the condensation of 3,3'-dimethylbenzidine and 4-methoxybenzaldehyde. Its structure is characterized by the presence of two methoxybenzylidene groups attached to a dimethylbenzidine core. This configuration contributes to its unique chemical properties and biological interactions.

Biological Activity Overview

BMB exhibits a range of biological activities, including:

- Antioxidant Activity : BMB has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies indicate that BMB possesses antimicrobial activity against various bacterial strains.

- Cytotoxic Effects : BMB has demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

Antioxidant Activity

BMB's antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that BMB effectively reduces oxidative damage in cellular systems.

Antimicrobial Activity

BMB was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.

Cytotoxicity Studies

Cytotoxic effects were assessed using MTT assays on human cancer cell lines. BMB exhibited significant cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation.

The mechanisms underlying the biological activities of BMB are multifaceted. Its antioxidant properties are attributed to the ability to donate electrons and neutralize free radicals. The cytotoxic effects may involve apoptosis induction through the activation of caspase pathways, as evidenced by increased caspase-3 activity in treated cells.

Case Studies

- Anticancer Activity : A study investigated the effects of BMB on breast cancer cell lines, demonstrating its potential to inhibit tumor growth through apoptosis induction.

- Antimicrobial Efficacy : Research highlighted BMB's effectiveness against antibiotic-resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent.

Q & A

Q. What are the optimized synthetic routes for N,N'-Bis(4-methoxybenzylidene)-3,3'-dimethylbenzidine, and how can reaction conditions influence yield and purity?

The compound is synthesized via a condensation reaction between 3,3'-dimethylbenzidine (or its derivatives) and 4-methoxybenzaldehyde. A typical protocol involves refluxing equimolar amounts of the precursors in toluene for 4–6 hours under anhydrous conditions, followed by crystallization in ethyl acetate or methanol . Yield optimization requires precise stoichiometric ratios (e.g., 2:1 aldehyde-to-amine ratio) and inert atmospheres to prevent oxidation. Impurities like unreacted starting materials can be minimized via Soxhlet extraction or column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this Schiff base?

- FT-IR : Confirms imine bond formation (C=N stretch at ~1600–1620 cm⁻¹) and absence of primary amine peaks (~3300 cm⁻¹ for NH₂) .

- NMR : -NMR detects aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). -NMR identifies sp² carbons in the imine linkage (~150–160 ppm) .

- XRD : Resolves crystal symmetry (e.g., monoclinic C2/c space group) and packing interactions, such as weak C–H···O hydrogen bonds stabilizing the lattice .

- TGA : Reveals thermal stability up to 250–300°C, critical for applications requiring heat resistance .

Q. How does solvent polarity affect the compound’s electronic properties and reactivity?

Solvent effects on Mulliken charges and frontier molecular orbitals (FMOs) can be modeled using density functional theory (DFT) at the B3LYP/6-31G level. Polar solvents like water stabilize the HOMO-LUMO gap, reducing reactivity, while non-polar solvents (e.g., toluene) enhance charge transfer efficiency .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s electronic structure and non-linear optical (NLO) properties?

DFT calculations at the B3LYP/6-31G(d) level provide:

- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic/electrophilic sites (e.g., methoxy oxygens as electron-rich regions) .

- FMO Analysis : Predicts charge transfer pathways, with HOMO localized on the benzidine core and LUMO on the methoxybenzylidene groups .

- Hyperpolarizability (β) : Quantifies NLO potential, often correlating with extended π-conjugation and asymmetric electron distribution .

Q. How can crystallographic data resolve contradictions in reported toxicity profiles of benzidine derivatives?

Structural parameters (e.g., dihedral angles between aromatic rings) influence metabolic activation. For example, a smaller inter-ring angle (e.g., 13.49° in the biphenyl moiety) may enhance planarity, facilitating DNA intercalation and carcinogenicity . Comparative studies with non-planar analogs (e.g., 3,3'-dimethoxybenzidine) can isolate geometry-dependent toxicity mechanisms .

Q. What analytical methods are recommended for trace detection of this compound in biological or environmental samples?

- SPF (Spectrophotofluorimetry) : Detects residues at ppb levels in urine or water after extraction with benzene and alumina column cleanup .

- HPLC-MS/MS : Provides high sensitivity (LOQ < 1 ng/mL) using a C18 column and ESI+ ionization .

- TLC : Validates purity in solvent systems like chloroform:methanol (9:1) with Rf ~0.6 .

Data Contradiction Analysis

Q. How to address discrepancies in carcinogenicity data between in vitro mutagenicity assays and in vivo studies?

- In vitro (Ames test): Positive results may arise from direct DNA alkylation by nitroso metabolites .

- In vivo (rodent models): Negative carcinogenicity could reflect poor bioavailability due to rapid hepatic glucuronidation .

- Resolution : Conduct metabolic profiling (e.g., LC-MS to identify sulfate/glucuronide conjugates) and compare species-specific CYP450 activation pathways .

Methodological Recommendations

- Synthetic Scale-Up : Use microwave-assisted synthesis to reduce reaction time (30–60 minutes vs. 4 hours) while maintaining >90% yield .

- Toxicity Screening : Pair in silico QSAR models (e.g., TOPKAT) with zebrafish embryo assays for rapid hazard assessment .

- Crystallization : Optimize crystal quality for XRD by slow evaporation in ethyl acetate:hexane (1:3) at 4°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.